molecular formula C12H19N3O2S2 B2911191 5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034609-60-2

5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2911191
CAS No.: 2034609-60-2
M. Wt: 301.42
InChI Key: DBBDWFZGTXWACX-UHFFFAOYSA-N
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Description

5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2034609-60-2) is a high-purity chemical building block offered for research and development purposes . This compound features a unique hybrid architecture, integrating a 1-ethyl-3,5-dimethyl-1H-pyrazole sulfonamide group with a constrained, bicyclic 2-thia-5-azabicyclo[2.2.1]heptane system . The presence of the sulfonamide moiety is a key functional group in medicinal chemistry, often utilized in the design of enzyme inhibitors and various bioactive molecules . The rigid, three-dimensional scaffold of the azabicycloheptane core can be used to confer specific stereochemical properties and reduce molecular flexibility, which is valuable in exploring structure-activity relationships and developing novel pharmacophores . This combination of features makes this compound a valuable intermediate for researchers in drug discovery and organic synthesis, particularly for those investigating new chemical entities in areas such as neurological disorders and infectious diseases . As a screening compound, it may act on biological targets like phosphodiesterases, similar to other complex heterocyclic molecules . This product is intended for laboratory research use only and is not approved for human, veterinary, or household use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

5-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S2/c1-4-14-9(3)12(8(2)13-14)19(16,17)15-6-11-5-10(15)7-18-11/h10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBDWFZGTXWACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CC3CC2CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfonyl Group: Sulfonylation can be performed using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Construction of the Bicyclic Structure: This step might involve a cycloaddition reaction or an intramolecular cyclization to form the azabicycloheptane core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

Biology and Medicine

Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug development. It could be explored for its potential as an enzyme inhibitor, antimicrobial agent, or in other therapeutic areas.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl group and the bicyclic structure could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane
  • Molecular Formula: C₁₇H₂₀ClNOS
  • Molecular Weight : 321.86 g/mol
  • Core Structure : Shares the 2-thia-5-azabicyclo[2.2.1]heptane framework.
  • Substituent : A 4-chlorophenyl cyclopentanecarbonyl group replaces the pyrazole sulfonyl moiety.
  • The 4-chlorophenyl group introduces hydrophobic and electron-withdrawing effects, which may influence receptor binding or metabolic stability.
  • Applications : Catalogued as a research chemical, suggesting utility in exploratory medicinal chemistry .
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
  • Molecular Formula : C₁₁H₁₆N₂O₃S
  • Molecular Weight : 256.32 g/mol
  • Core Structure : A 4-thia-1-azabicyclo[3.2.0]heptane system, distinct from the [2.2.1] framework.
  • Substituents : Pivalamido and carboxylic acid groups.
  • The carboxylic acid and pivalamido groups enhance hydrophilicity, contrasting with the sulfonyl-pyrazole motif.
(E)-Ethyl 5-(4-(Dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₂₆H₃₁N₅O₃S
  • Molecular Weight : 493.6 g/mol
  • Core Structure : A thiazolo-pyrimidine fused system with a pyrazole substituent.
  • Substituents: Ethyl, dimethylamino, and methyl groups.
  • Key Differences :
    • The thiazolo-pyrimidine core introduces aromaticity and planar rigidity, differing from the bicyclo[2.2.1]heptane’s three-dimensional structure.
    • The pyrazole acts as a methylene-linked substituent rather than a sulfonyl group, altering electronic and steric properties.
  • Applications : Likely explored for kinase inhibition or photophysical applications due to extended conjugation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Reference
5-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (Target) C₁₃H₂₀N₃O₂S₂ ~314.44 (calculated) 2-thia-5-azabicyclo[2.2.1]heptane 1-Ethyl-3,5-dimethylpyrazole sulfonyl -
5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane C₁₇H₂₀ClNOS 321.86 2-thia-5-azabicyclo[2.2.1]heptane 4-Chlorophenyl cyclopentanecarbonyl
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid C₁₁H₁₆N₂O₃S 256.32 4-thia-1-azabicyclo[3.2.0]heptane Pivalamido, carboxylic acid
(E)-Ethyl 5-(4-(Dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-... (Thiazolo-pyrimidine) C₂₆H₃₁N₅O₃S 493.6 Thiazolo[3,2-a]pyrimidine Pyrazole methylene, dimethylamino, ethyl ester

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